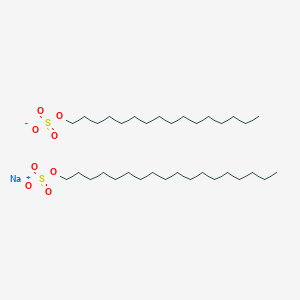
4-Ethoxy-2-nitrophenyl isocyanate
Vue d'ensemble
Description
4-Ethoxy-2-nitrophenyl isocyanate is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The molecular formula of 4-Ethoxy-2-nitrophenyl isocyanate is C9H8N2O4 .
Molecular Structure Analysis
The molecular weight of 4-Ethoxy-2-nitrophenyl isocyanate is 208.17 . The linear formula is CH3CH2OC6H3(NO2)NCO . The InChI string representation is InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
4-Ethoxy-2-nitrophenyl isocyanate is a solid with a melting point of 54-58 °C (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) in "The Journal of Organic Chemistry" highlighted a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, with racemization-free results. This process is significant for the single-pot synthesis of these compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Conversion of Carbamates into Urea Derivatives : Sigmund and Pfleiderer (1994) in "Helvetica Chimica Acta" found that the 2-(4-nitrophenyl)ethoxycarbonyl group could convert carbamates of adenosine and cytidine into urea derivatives under mild conditions, depending on the reaction conditions. This highlights its potential in nucleoside modifications (Sigmund & Pfleiderer, 1994).
Stability and Dimerization of Ethoxy(thiocarbonyl) Isocyanate : Goerdeler and Schulze (1982) in "Chemische Berichte" studied Ethoxy(thiocarbonyl) isocyanate, noting its stability and tendency to dimerize easily, making it a useful starting material for monomer compounds (Goerdeler & Schulze, 1982).
Structural Analysis of Isomeric Compounds : Sonoda et al. (2007) in "Acta Crystallographica Section C" revealed the crystal structures of four E,Z,E isomers of 1-(4-alkoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene, showing intermolecular N-O dipole interactions and supramolecular ring-like structures (Sonoda, Tsuzuki, Tamaoki, & Goto, 2007).
Synthesis of p-Nitrophenyl Isocyanate : Wenlong (2007) in "Applied Chemical Industry" discussed the optimal reaction conditions for synthesizing p-nitrophenyl isocyanate, achieving a 66.0% yield (Wenlong, 2007).
Preparation of 4-Nitrophenyl N-Methylcarbamate : Peterson, Houguang, and Ke (2006) in "Tetrahedron Letters" presented a simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, offering a safer alternative to methyl isocyanate (Peterson, Houguang, & Ke, 2006).
Safety And Hazards
4-Ethoxy-2-nitrophenyl isocyanate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .
Propriétés
IUPAC Name |
4-ethoxy-1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZRQJHDHUGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394648 | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-nitrophenyl isocyanate | |
CAS RN |
108128-49-0 | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)





![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)